6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE
Overview
Description
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE is a complex organic compound that features a benzoxathiol ring system substituted with a benzoate group and a 2-chloro-4-nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with benzoyl chloride in the presence of a base to form the benzoate ester. This intermediate is then reacted with a benzoxathiol derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE undergoes various chemical reactions, including:
Nucleophilic substitution: The nitro and chloro groups on the phenyl ring make it susceptible to nucleophilic attack.
Reduction: The nitro group can be reduced to an amine under appropriate conditions.
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as primary amines or hydrazine in solvents like acetonitrile or DMSO.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Substituted derivatives with various nucleophiles.
Reduction: Corresponding amine derivatives.
Hydrolysis: Benzoic acid and the corresponding alcohol.
Scientific Research Applications
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and kinetic studies.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE involves its interaction with specific molecular targets. The compound’s electrophilic nature allows it to react with nucleophilic sites on biomolecules, potentially disrupting normal cellular functions. This can lead to various biological effects, including inhibition of enzyme activity and interference with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-nitrophenyl benzoate
- 4-chloro-2-nitrophenyl benzoate
- 2,6-dichloro-4-nitrophenol
Uniqueness
6-(2-CHLORO-4-NITROPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL BENZOATE is unique due to its benzoxathiol ring system, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
[6-(2-chloro-4-nitrophenyl)-2-oxo-1,3-benzoxathiol-5-yl] benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClNO6S/c21-15-8-12(22(25)26)6-7-13(15)14-9-17-18(29-20(24)28-17)10-16(14)27-19(23)11-4-2-1-3-5-11/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUHTARNVDTCLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2C4=C(C=C(C=C4)[N+](=O)[O-])Cl)OC(=O)S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClNO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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